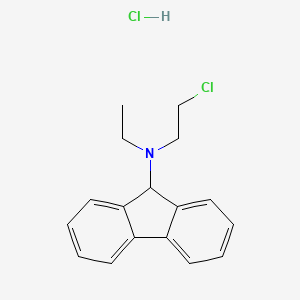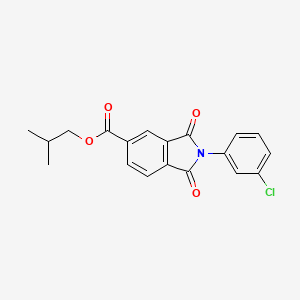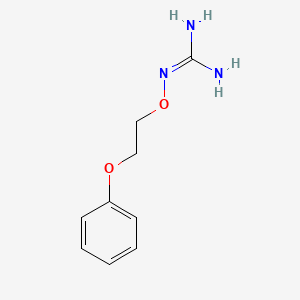
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is an organic compound with a complex structure that includes multiple functional groups such as nitro, ester, and oxime
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate typically involves multiple steps. The starting materials often include fluorene derivatives, which undergo nitration to introduce nitro groups. Subsequent reactions involve the formation of the oxime and ester functionalities. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by esterification and oxime formation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the presence of nitro groups, which can be explosive under certain conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Depending on the nucleophile, products can range from hydroxylated derivatives to amides.
Applications De Recherche Scientifique
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular damage or apoptosis. The ester and oxime functionalities may also play roles in modulating the compound’s activity by interacting with specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethoxyethyl acetate: A simpler ester with applications as a solvent.
2-ethoxyethanol: Used as a solvent and in the production of other chemicals.
9-nitrofluorene: A nitroaromatic compound with potential mutagenic properties.
Uniqueness
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is unique due to its combination of nitro, ester, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H14N4O10 |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C18H14N4O10/c1-2-31-3-4-32-18(23)13-7-9(20(25)26)5-11-15(13)16-12(17(11)19-24)6-10(21(27)28)8-14(16)22(29)30/h5-8,24H,2-4H2,1H3/b19-17- |
Clé InChI |
QAWKINVAGVMLOC-ZPHPHTNESA-N |
SMILES isomérique |
CCOCCOC(=O)C1=CC(=CC\2=C1C3=C(/C2=N\O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCOCCOC(=O)C1=CC(=CC2=C1C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)


![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)


![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
